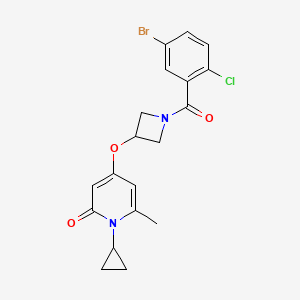
4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H18BrClN2O3 and its molecular weight is 437.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one , known for its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H13BrClNO4, with a molecular weight of approximately 398.64 g/mol. The structure includes a pyridine ring, an azetidine moiety, and a bromo-chlorobenzoyl group, contributing to its unique chemical properties.
Synthesis
The synthesis typically involves multiple steps starting with the azetidine ring formation, followed by the introduction of the chlorobenzoyl group and subsequent reactions to form the final product. Key synthetic routes include:
- Reaction of 2-chlorobenzoyl chloride with azetidine in the presence of a base.
- Subsequent reaction with 1-cyclopropyl-6-methylpyridin-2(1H)-one under controlled conditions to ensure optimal yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies on azetidinones have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
The biological activity is believed to stem from its interaction with specific molecular targets:
- The azetidine ring may enhance binding to enzymes or receptors involved in bacterial metabolism.
- The chlorobenzoyl group increases lipophilicity, facilitating cell membrane penetration.
- The pyridine ring contributes to the compound's stability and reactivity, potentially enhancing its pharmacological profile .
Case Studies
Several studies have evaluated the biological efficacy of related compounds:
-
Antibacterial Activity : A study tested various derivatives against Gram-positive and Gram-negative bacteria using the cup plate method. Compounds exhibited varying degrees of activity, with some showing high efficacy against E. coli and P. aeruginosa.
- Table 1: Antibacterial Activity Results
| Compound | S. aureus | E. coli | P. aeruginosa |
|----------|-------------|-----------|------------------|
| 4g | High | Moderate | High |
| 4h | Moderate | High | Moderate |
- Table 1: Antibacterial Activity Results
- Antifungal Activity : In contrast, related compounds were less effective against fungal species tested, indicating specificity in their antimicrobial action .
Future Directions
Further research is warranted to explore:
- The full range of biological activities beyond antimicrobial effects, including potential anticancer properties.
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Development of analogs with improved efficacy and reduced toxicity.
Propriétés
IUPAC Name |
4-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c1-11-6-14(8-18(24)23(11)13-3-4-13)26-15-9-22(10-15)19(25)16-7-12(20)2-5-17(16)21/h2,5-8,13,15H,3-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWMPPITPKMPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














